5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

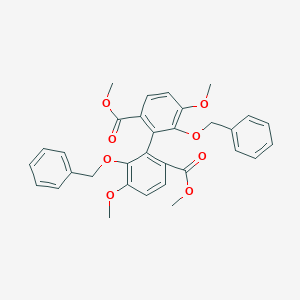

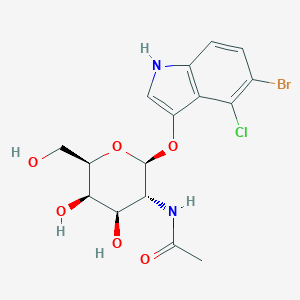

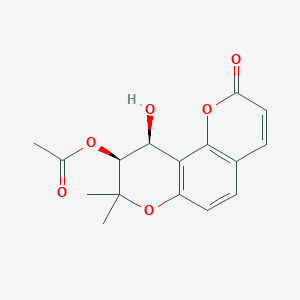

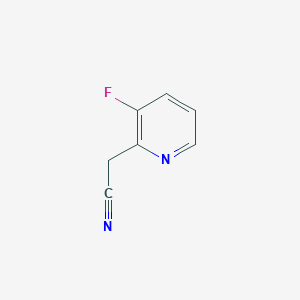

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide, also known as X-GalNAc, is an indolyl carbohydrate . It is the N-acetyl-β-D-glucosaminide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively .

Molecular Structure Analysis

The empirical formula of this compound is C16H18BrClN2O6 . Its molecular weight is 449.68 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

This compound is a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis

The compound has a melting point of ≥220 °C . It is typically stored at a temperature of −20°C .Scientific Research Applications

Chromogenic Compound

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide is a chromogenic compound . Chromogenic compounds are colorless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into colored compounds . They are used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .

Blue-White Screening

One of the primary applications of X-Galactosaminide is in blue-white screening . This technique is used to detect functional β-galactosidase, which is often used as a reporter gene in molecular biology experiments .

Histochemical Detection

X-Galactosaminide is used for histochemical detection of β-galactosidase activity in fixed tissues . This allows researchers to visualize the location and activity of this enzyme within a tissue sample .

X-gal Overlay Assay

Another application of X-Galactosaminide is in the X-gal overlay assay . This is a technique used to detect the activity of β-galactosidase on agar plates .

Substrate for β-Galactosidase

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide is a substrate for β-galactosidase . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .

Histochemistry and Bacteriology

This compound is used to detect the activity of β-galactosidase in histochemistry and bacteriology . This is particularly useful in the study of bacterial physiology and in the identification of bacterial species .

Mechanism of Action

Target of Action

The primary target of X-Galactosaminide is the enzyme beta-galactosidase . This enzyme is responsible for cleaving the glycosidic bond in lactose and other beta-galactosides .

Mode of Action

X-Galactosaminide acts as a substrate for beta-galactosidase . When the enzyme cleaves the glycosidic bond in X-Galactosaminide, it results in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole , which immediately dimerises to give an intensely blue product .

Biochemical Pathways

The cleavage of X-Galactosaminide by beta-galactosidase is a part of the lactose metabolism pathway . The blue product formed as a result of this reaction is often used as an indicator of the presence and activity of beta-galactosidase .

Pharmacokinetics

It’s important to note that X-Galactosaminide is primarily used in laboratory settings for histochemistry and bacteriology, rather than in a clinical context .

Result of Action

The cleavage of X-Galactosaminide by beta-galactosidase and the subsequent formation of a blue product allows for the visualization of the enzyme’s activity . This can be particularly useful in molecular biology experiments, such as blue-white screening in cloning .

Action Environment

The action of X-Galactosaminide can be influenced by various environmental factors. For instance, the activity of beta-galactosidase, and thus the effectiveness of X-Galactosaminide as a substrate, can be affected by factors such as pH and temperature. Additionally, the compound should be stored at a temperature of -20°C to maintain its stability .

Future Directions

The compound is widely used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates . It is also used to detect the activity of beta-galactosidase in histochemistry and bacteriology . Its future directions could involve further applications in these areas.

properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWPNTKTZYIFQT-LMXXTMHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)